Hdac6-IN-37
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Overview
Description
Hdac6-IN-37 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown potential therapeutic benefits in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
The synthesis of Hdac6-IN-37 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. One common synthetic route includes the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Hdac6-IN-37 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols .
Scientific Research Applications
Hdac6-IN-37 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of HDAC6 in various cellular processes. In biology, it helps elucidate the function of HDAC6 in protein stability, intracellular transport, and chromatin dynamics . In medicine, this compound is being investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases . In industry, it is used in the development of new drugs and therapeutic agents targeting HDAC6 .
Mechanism of Action
Hdac6-IN-37 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. For example, acetylation of α-tubulin disrupts microtubule dynamics, while acetylation of HSP90 affects its chaperone function . The molecular targets of this compound include HDAC6 itself and its substrates, such as α-tubulin, HSP90, and cortactin . The pathways involved in its mechanism of action include the regulation of protein stability, intracellular transport, and chromatin remodeling .
Comparison with Similar Compounds
Hdac6-IN-37 is unique among HDAC6 inhibitors due to its selectivity and potency. Similar compounds include other HDAC6 inhibitors like tubacin, ACY-1215, and ricolinostat . These compounds also target HDAC6 but may differ in their chemical structure, selectivity, and therapeutic applications. For example, tubacin is known for its high selectivity towards HDAC6, while ACY-1215 and ricolinostat are being investigated for their potential in treating multiple myeloma and other cancers . This compound stands out due to its unique chemical structure and promising therapeutic potential in various diseases .
Properties
Molecular Formula |
C19H16ClN3O2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-hydroxy-6-(phenothiazin-10-ylmethyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H15N3O2S.ClH/c23-19(21-24)13-9-10-14(20-11-13)12-22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-11,24H,12H2,(H,21,23);1H |
InChI Key |
PCGYBRQMPFDGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NC=C(C=C4)C(=O)NO.Cl |
Origin of Product |
United States |
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